

3,3-Dimethyl-2-phenylcyclobutan-1-one: Structural Analysis & Synthesis Guide[1]

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Compound of Interest

Compound Name:	3,3-Dimethyl-2-phenylcyclobutan-1-one
CAS No.:	118526-95-7
Cat. No.:	B6207667

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Executive Summary

3,3-Dimethyl-2-phenylcyclobutan-1-one (C₁₂H₁₄O) is a sterically congested cyclobutanone derivative characterized by a gem-dimethyl group adjacent to a chiral benzylic center within a strained four-membered ring.[1] Unlike its isomer (2,2-dimethyl-3-phenylcyclobutanone), this specific scaffold places the bulky phenyl and dimethyl groups in a vicinal arrangement (positions 2 and 3), creating unique steric torsion and puckering dynamics.[1]

This guide provides a rigorous analysis of its molecular architecture, a validated synthetic protocol via [2+2] cycloaddition, and a comprehensive breakdown of its spectroscopic signature for identification.

Molecular Architecture & Synthesis[1]

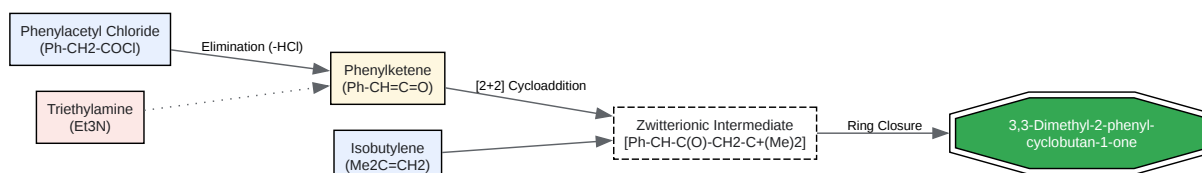
Retrosynthetic Logic

The construction of the cyclobutane core with specific regiochemistry—placing the gem-dimethyl group at C3 and the phenyl group at C2—dictates the choice of precursors.

- Target: **3,3-Dimethyl-2-phenylcyclobutan-1-one**.^{[1][2]}
- Strategy: Lewis acid-promoted or thermal [2+2] cycloaddition of a ketene and an alkene.^[1]
- Precursors:
 - Ketene Component: Phenylketene (generated in situ from phenylacetyl chloride).^[1]
 - Alkene Component: Isobutylene (2-methylpropene).^[1]

Regiochemical Control: The reaction is governed by electronic polarity. The nucleophilic terminal carbon of isobutylene attacks the electrophilic central carbon of phenylketene. The resulting zwitterionic intermediate is stabilized by the tertiary carbocation (on the isobutylene fragment) and the enolate (on the ketene fragment), ensuring the formation of the 2-phenyl-3,3-dimethyl isomer rather than the alternative.

Synthesis Mechanism (Graphviz)



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Caption: Mechanistic pathway for the regioselective synthesis of **3,3-dimethyl-2-phenylcyclobutan-1-one** via in situ phenylketene generation.

Experimental Protocol

Objective: Synthesis of **3,3-Dimethyl-2-phenylcyclobutan-1-one** via [2+2] cycloaddition.

Reagents:

- Phenylacetyl chloride (1.0 equiv)^[1]

- Triethylamine (1.2 equiv)[1]
- Isobutylene (Excess, gas)
- Solvent: Anhydrous Hexane or Dichloromethane (DCM)

Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).
- Solvent & Alkene: Charge the flask with anhydrous hexane. Cool to 0°C. Bubble isobutylene gas into the solvent until saturation (volume expansion visible).
- Base Addition: Add triethylamine (Et₃N) to the isobutylene solution.
- Ketene Generation: Dissolve phenylacetyl chloride in a minimal amount of hexane.[1] Add this solution dropwise to the main reaction vessel over 2 hours. Note: The slow addition minimizes phenylketene dimerization.
- Reaction: Allow the mixture to warm to room temperature and stir overnight. The formation of triethylamine hydrochloride (white precipitate) indicates reaction progress.
- Workup: Filter off the amine salts. Wash the filtrate with water, 1M HCl (to remove excess amine), and saturated NaHCO₃. Dry over MgSO₄.
- Purification: Concentrate the solvent in vacuo. Purify the residue via vacuum distillation or flash chromatography (SiO₂, Hexane/EtOAc gradient).

Structural Characterization

Spectroscopic Signature

The molecule's structure is validated by the asymmetry introduced by the C2-phenyl group and the gem-dimethyl at C3.[1]

NMR Data Analysis (Predicted)

Nucleus	Signal	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment & Structural Insight
^1H NMR	H-C2	4.45 - 4.60	Singlet (s)	1H	Diagnostic Peak. The benzylic proton at C2 is adjacent to the quaternary C3, eliminating vicinal coupling. ^[1] Its downfield shift is due to the anisotropy of the C=O and the phenyl ring.
^1H NMR	Ph-H	7.10 - 7.40	Multiplet (m)	5H	Aromatic protons. ^[1]
^1H NMR	H-C4	2.80 - 3.10	AB Quartet / Multiplet	2H	The protons at C4 are diastereotopic due to the chiral center at C2. ^[1] They appear as a complex pattern rather than a simple triplet/singlet.

¹ H NMR	Me-C3	0.80, 1.30	Two Singlets	6H	The gem-dimethyl groups are diastereotopic (cis vs trans to the Phenyl group), resulting in two distinct singlets.[1]
¹³ C NMR	C=O	~208.0	Singlet	-	Characteristic strained cyclobutanone carbonyl.[1]
¹³ C NMR	C2	~70.0	-	-	Alpha-carbon, deshielded by Ph and C=O. [1]
¹³ C NMR	C3	~35.0	-	-	Quaternary carbon.[1]

Infrared (IR) Spectroscopy

- C=O Stretch: 1775–1785 cm⁻¹.[\[1\]](#)
 - Significance: Cyclobutanones exhibit a higher carbonyl stretching frequency compared to acyclic ketones (~1715 cm⁻¹) or cyclopentanones (~1740 cm⁻¹) due to ring strain (bond angle compression increases the s-character of the C=O sigma bond).
- C-H Stretch: 2960–2850 cm⁻¹ (Aliphatic), 3030–3060 cm⁻¹ (Aromatic).[\[1\]](#)

Mass Spectrometry (EI-MS)[\[1\]](#)

- Molecular Ion (M⁺): m/z 174.[\[1\]](#)[\[2\]](#)

- Key Fragmentation:
 - Loss of CO (M-28): m/z 146 (Formation of styrene/alkene derivatives).[1]
 - McLafferty-like rearrangement or retro-[2+2] cleavage yielding Styrene (m/z 104) and Dimethylketene fragments.[1]

Conformational Dynamics & Reactivity[1]

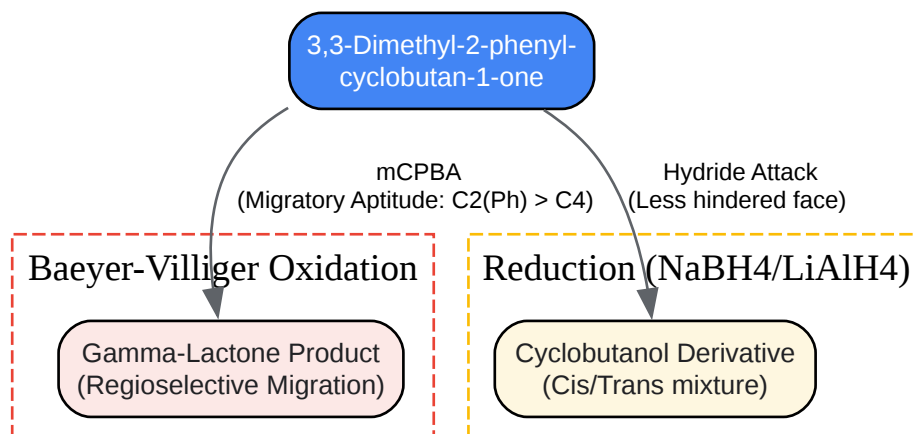
Ring Puckering

Cyclobutanone rings are not planar; they adopt a puckered conformation to relieve torsional strain (eclipsing interactions). In **3,3-dimethyl-2-phenylcyclobutan-1-one**:

- The bulky Phenyl group at C2 prefers a pseudo-equatorial orientation to minimize steric clash with the C4 protons.
- However, the gem-dimethyl group at C3 introduces unavoidable 1,2-cis interactions with the phenyl group.[1]
- Result: The ring likely adopts a highly puckered state where the C2-Ph bond is angled away from the C3-Me(cis) group.[1]

Reactivity Profile (Graphviz)

The strained ring and the specific substitution pattern dictate its reactivity, particularly in ring-expansion reactions.[1]



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Caption: Primary reactivity pathways. Note the regioselectivity in oxidation driven by the migratory aptitude of the benzylic carbon.

- Baeyer-Villiger Oxidation: Treatment with peracids (e.g., mCPBA) leads to ring expansion.[1] The C2 carbon (secondary, benzylic) has a much higher migratory aptitude than the C4 carbon (primary).
 - Major Product: 4,4-dimethyl-3-phenyl-dihydrofuran-2(3H)-one (Oxygen insertion between C1 and C2).[1]
- Nucleophilic Attack: Grignard reagents or hydrides will attack the carbonyl. The approach is governed by the steric bulk of the C2-phenyl and C3-methyls, typically favoring attack from the face trans to the phenyl group.[1]

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